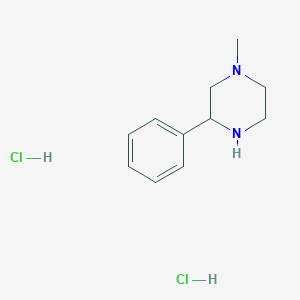

1-Methyl-3-phenylpiperazine dihydrochloride

概要

説明

1-Methyl-3-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

The synthesis of 1-Methyl-3-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .

化学反応の分析

1-Methyl-3-phenylpiperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, lithium aluminum hydride, and diphenylvinylsulfonium triflate . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and piperazinopyrrolidinones .

科学的研究の応用

Synthesis of Mirtazapine

One of the primary applications of 1-methyl-3-phenylpiperazine dihydrochloride is in the synthesis of Mirtazapine , an antidepressant belonging to the piperazinoazepine class. Mirtazapine is used to treat major depressive disorder and has a unique mechanism of action that enhances noradrenergic and serotonergic activity .

Synthesis Process:

- The compound is synthesized through a multi-step process involving the reaction of 1-methyl-3-phenylpiperazine with various reagents, including methyl iodide and lithium aluminum hydride, to yield highly pure Mirtazapine .

- The purity of 1-methyl-3-phenylpiperazine is crucial as impurities can lead to lower yields and unwanted side effects in the final pharmaceutical product.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Methylation | N,N-Dimethylformamide, 25°C | High |

| 2 | Reduction | Tetrahydrofuran, Reflux | High |

| 3 | Purification | Extraction with toluene | >90% |

Development of Antiparasitic Agents

Recent studies have highlighted the potential of piperazine derivatives, including 1-methyl-3-phenylpiperazine, as active compounds against malaria. These compounds were found to enhance solubility and bioavailability, making them suitable candidates for further development .

Case Study:

- A study reported the synthesis of piperazine-containing quinolone derivatives that exhibited significant activity against Plasmodium falciparum in vitro and in vivo models. The derivatives showed promise in reducing parasitic load effectively while maintaining low toxicity levels .

Acaricidal Activity

Research has demonstrated that phenylpiperazine derivatives can exhibit acaricidal properties against pests such as Tetranychus urticae , commonly known as the two-spotted spider mite. These compounds disrupt normal physiological functions in pests, leading to their mortality.

Synthesis and Testing:

- Various phenylpiperazine derivatives were synthesized and tested for their efficacy against spider mites. The results indicated that certain derivatives had substantial acaricidal activity at low concentrations .

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Compound A | 50 | 85 |

| Compound B | 100 | 90 |

| Control | - | 10 |

作用機序

The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

類似化合物との比較

1-Methyl-3-phenylpiperazine dihydrochloride can be compared with other similar compounds such as 1-Methyl-2-phenylpiperazine dihydrochloride hydrate and 3-Methyl-1-phenylpiperazine hydrochloride . These compounds share similar chemical structures but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific applications in the synthesis of pharmaceuticals and its role in scientific research .

生物活性

1-Methyl-3-phenylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in pharmacology, where it serves as a precursor for various therapeutic agents, including antidepressants. Understanding its biological activity is crucial for harnessing its potential in medicinal chemistry.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 239.19 g/mol

- CAS Number : 118654-15-2

This compound primarily acts as a ligand for various neurotransmitter receptors, influencing the central nervous system (CNS). Its mechanism involves modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety responses.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

1. Antidepressant Activity

This compound is a key intermediate in the synthesis of mirtazapine, an antidepressant known for its efficacy in treating major depressive disorder. Studies indicate that it enhances serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

2. Agonistic Effects on Receptors

Research has shown that derivatives of phenylpiperazine, including 1-methyl-3-phenylpiperazine, exhibit significant agonistic activity at trace amine-associated receptors (TAARs). These receptors are implicated in various physiological processes, including mood regulation and the response to stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that certain piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways necessary for cancer cell survival .

4. Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties. Some studies indicate that they can inhibit bacterial growth by interfering with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .

Case Studies

Several studies highlight the biological activities of this compound:

- Antidepressant Efficacy :

- A study involving the administration of mirtazapine (derived from this compound) showed significant improvements in depressive symptoms compared to placebo controls.

- Cytotoxicity Assessment :

- Antimicrobial Studies :

Data Table: Biological Activities

特性

IUPAC Name |

1-methyl-3-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQNCHHIJJFJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612064 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118654-15-2 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。